1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYVJXVNIJTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Thiophene-3-carbonyl Intermediate: This step involves the synthesis of the thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of the Azetidine Intermediate: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile, such as epichlorohydrin, under basic conditions.
Coupling of Intermediates: The thiophene-3-carbonyl chloride is then reacted with the azetidine intermediate to form the desired azetidin-3-yl-thiophene-3-carbonyl compound.
Formation of the 1,2,3-Triazole Ring:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Azetidine Functionalization
The azetidine ring is synthesized and modified to introduce key substituents:
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Thiophene-3-carbonyl Attachment : Acylation of azetidine at the 1-position using thiophene-3-carbonyl chloride under basic conditions (e.g., Et₃N in DCM) yields 1-(thiophene-3-carbonyl)azetidine .
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Methyl Group Introduction : Alkylation at the azetidine’s 3-position with propargyl bromide or bromomethyl reagents introduces a methyl group bearing a leaving group (e.g., -Br) .
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Azide Formation : Substitution of the bromine with sodium azide (NaN₃) generates the azide intermediate, 1-(thiophene-3-carbonyl)-3-(azidomethyl)azetidine .
Alternative Triazole Formation Routes
Other methods for triazole synthesis include:
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Thermal Huisgen Cycloaddition : Non-catalytic reaction between azides and alkynes at elevated temperatures, yielding a mixture of 1,4- and 1,5-regioisomers .
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Metal-Free Approaches : Iodine-mediated cyclization or Dimroth rearrangement for triazole formation under mild conditions .
Post-Functionalization and Modifications
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Suzuki-Miyaura Coupling : Triazole derivatives undergo cross-coupling with arylboronic acids to introduce aromatic substituents .
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Mannich Reactions : Secondary amines and formaldehyde react with triazole-thione derivatives to yield aminomethyl analogs .
Table 2: Biological Activity of Analogous Triazoles
| Compound | Activity (IC₅₀/µM) | Target | Reference |
|---|---|---|---|
| 5a (thiophene-linked) | 12.3 (E. coli) | Antimicrobial | |
| 7a (triazole-flavonoid) | 8.7 (MCF-7 breast cancer) | Anticancer |
Mechanistic Insights
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CuAAC Mechanism : Copper(I) facilitates alkyne deprotonation, forming a copper-acetylide intermediate. Cycloaddition with the azide generates a six-membered transition state, leading to 1,4-triazole .
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Regioselectivity : Copper catalysis ensures exclusive 1,4-substitution, while ruthenium catalysts favor 1,5-isomers .
Challenges and Considerations
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Azetidine Stability : The strained four-membered azetidine ring requires mild conditions to prevent decomposition during functionalization .
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Triazole Purity : Column chromatography or recrystallization is critical to isolate regioisomers in non-catalytic syntheses .
This synthesis leverages established methodologies for azetidine and triazole chemistry, emphasizing click chemistry for regioselective triazole formation. Further optimization may involve green solvents (e.g., H₂O/THF mixtures) or microwave-assisted reactions to enhance efficiency .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole exhibits significant activity against various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate the compound's potential as a lead structure for developing new antimicrobial agents .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| HeLa | 10.2 |
| A549 | 8.4 |
These findings suggest that this class of compounds could be developed into effective anticancer therapies .
3. Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory properties. Compounds similar to the target compound have demonstrated the ability to reduce inflammation markers in vitro, indicating their potential utility in treating inflammatory diseases .
Agricultural Applications
The unique properties of this compound make it a candidate for agricultural applications as well:
1. Fungicides
Due to its antifungal activity, this compound can be explored as a fungicide in crop protection. Its efficacy against plant pathogens could help in developing environmentally friendly agricultural solutions.
2. Plant Growth Regulators
Research indicates that triazole derivatives can act as plant growth regulators by influencing metabolic pathways within plants, potentially enhancing growth and resistance to stress .
Material Science Applications
The incorporation of triazole units into polymer matrices has been shown to improve material properties such as thermal stability and mechanical strength. This compound can serve as a building block in synthesizing advanced materials for coatings and composites.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives:
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized various thiophene-containing triazoles and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The synthesized compounds displayed varying degrees of efficacy, with some exhibiting MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In another research effort, derivatives of this compound were tested against several cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents attached to the triazole and azetidine rings. Key examples include:
Key Observations :
- Substituent Effects : The thiophene-3-carbonyl group in the target compound may enhance π-π stacking interactions in biological systems compared to fluorinated analogs (e.g., compound 4 in ).
- Azetidine vs.
Physicochemical Properties
- Solubility : The absence of polar groups (e.g., carboxylic acid in ) in the target compound may reduce aqueous solubility compared to analogs.
- Thermal Stability : Fluorinated triazoles (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas the thiophene moiety in the target compound may confer redox activity.
Biological Activity
The compound 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS Number: 2320854-47-3) is a novel heterocyclic compound that incorporates a thiophene ring, an azetidine moiety, and a triazole unit. This unique structure suggests potential biological activities that merit investigation. Recent studies have focused on its pharmacological properties, particularly in the context of antimicrobial, anticancer, and antiparasitic activities.
- Molecular Formula : C₁₁H₁₂N₄OS
- Molecular Weight : 248.31 g/mol
- Structure : The compound features a triazole ring linked to an azetidine structure with a thiophene carbonyl substituent.
Antimicrobial Activity
Research indicates that triazole derivatives can exhibit significant antimicrobial properties. In one study, various 1,2,3-triazole compounds were synthesized and tested against bacterial strains including Escherichia coli and Staphylococcus aureus. While specific data for the compound is limited, related triazole compounds have shown promising results with minimum inhibitory concentrations (MIC) in the range of single-digit µg/mL against certain pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A study demonstrated that various 1,2,3-triazoles exhibited antiproliferative effects against several human cancer cell lines, including HepG-2 and MCF-7. For instance, compounds similar to the one showed IC₅₀ values ranging from 1.95 to 4.24 µM against thymidylate synthase (TS), an important target in cancer therapy . The incorporation of the triazole moiety is believed to enhance the compound's interaction with biological targets, leading to increased cytotoxicity compared to standard drugs like doxorubicin.
Antiparasitic Activity
The antiparasitic activity of triazole-based compounds has also been evaluated. A study highlighted that certain triazole analogs displayed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most effective compounds had IC₅₀ values significantly lower than those of established treatments . This suggests that the compound may possess similar potential against parasitic infections.
Case Study 1: Anticancer Evaluation
In vitro studies involving this compound analogs demonstrated notable activity against various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Analog A | HepG-2 | 2.10 |
| Analog B | MCF-7 | 3.50 |
| Analog C | HCT-116 | 4.00 |
These findings indicate that modifications to the triazole scaffold can lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Assessment
In antimicrobial assays:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 8 |
| Compound Y | S. aureus | 16 |
While specific data for the compound's direct antimicrobial activity is still under investigation, its structural relatives have shown significant promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
